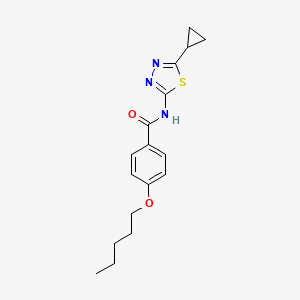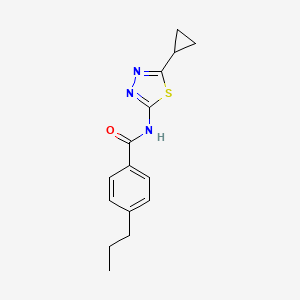![molecular formula C10H11Cl2N3OS B4267068 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267068.png)
2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide
Vue d'ensemble
Description
2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide, also known as DMAPT, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMAPT is a thiosemicarbazone derivative that has been shown to exhibit potent antitumor activity in preclinical studies.
Mécanisme D'action
The mechanism of action of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that is involved in the regulation of a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of the NF-κB signaling pathway by 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects
2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has been shown to exhibit anti-inflammatory, antioxidant, and antiangiogenic effects. 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has also been shown to exhibit synergistic effects when used in combination with other anticancer agents. However, one of the limitations of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide. One area of research is the development of more efficient synthesis methods for 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide. Another area of research is the development of more soluble analogs of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide that can be administered in vivo. Additionally, further studies are needed to better understand the mechanism of action of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide and to identify potential biomarkers for patient selection and monitoring. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide in humans.
Applications De Recherche Scientifique
2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide has also been shown to exhibit synergistic effects when used in combination with other anticancer agents.
Propriétés
IUPAC Name |
1-[[2-(3,4-dichlorophenyl)acetyl]amino]-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3OS/c1-13-10(17)15-14-9(16)5-6-2-3-7(11)8(12)4-6/h2-4H,5H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSUWVKUDSZYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dichlorophenyl)acetyl]-N-methylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]phenol](/img/structure/B4266986.png)

![propyl 4-(4-fluorophenyl)-2-{[4-(pentyloxy)benzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4267003.png)
![1-[(3-methyl-2-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267036.png)
![5-[2-(2-chlorophenyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4267044.png)
![3-[4-oxo-9-(2-thienyl)-7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl]phenyl benzoate](/img/structure/B4267045.png)
![1-ethyl-5-(4-ethylphenyl)-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B4267047.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267049.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267061.png)
![2-[2-(2-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4267073.png)

![isopropyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4267095.png)
![ethyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267100.png)
![methyl 2-({[6-chloro-2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4267102.png)